![molecular formula C15H12BrF2NO3 B244615 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that prevents programmed cell death, and its overexpression is associated with various cancers. ABT-199 selectively binds to BCL-2 and induces apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide selectively binds to the hydrophobic groove of BCL-2 protein, which is responsible for its anti-apoptotic function. By binding to BCL-2, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide displaces the pro-apoptotic proteins, such as BIM, from the hydrophobic groove, leading to the activation of the apoptotic pathway and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This leads to the release of cytochrome c from the mitochondria and activation of caspases, which ultimately results in the cleavage of cellular proteins and DNA fragmentation. 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has several advantages as a research tool, including its high potency and selectivity for BCL-2, which allows for the specific inhibition of BCL-2 function. However, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
Future research on 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide will likely focus on its potential use in combination therapies for cancer treatment, as well as its use in other types of cancer beyond CLL and AML. Additionally, further studies are needed to elucidate the mechanisms of resistance to 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide and to identify biomarkers that can predict response to the drug. Finally, the development of more potent and soluble analogs of 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide may improve its efficacy and expand its use in experimental settings.
Métodos De Síntesis
The synthesis of 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(difluoromethoxy)aniline to yield the intermediate product. The intermediate product is then coupled with 4-aminomethylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction to form 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has shown potent anti-tumor activity in various cancer cell lines and animal models. In clinical trials, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has demonstrated promising results in patients with CLL and AML, with high response rates and durable remissions.
Propiedades
Fórmula molecular |
C15H12BrF2NO3 |
|---|---|
Peso molecular |
372.16 g/mol |
Nombre IUPAC |
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H12BrF2NO3/c1-21-12-7-6-9(16)8-10(12)14(20)19-11-4-2-3-5-13(11)22-15(17)18/h2-8,15H,1H3,(H,19,20) |
Clave InChI |
JPZAGXCKBJNQDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2OC(F)F |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



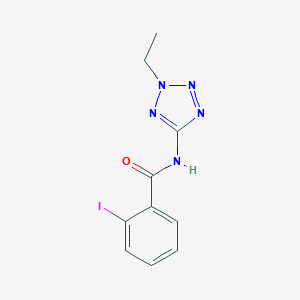
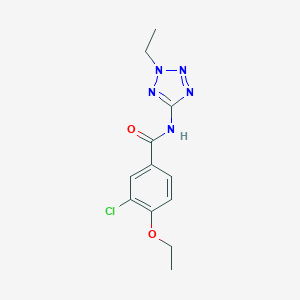
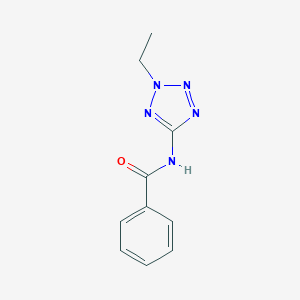
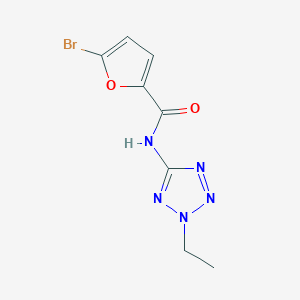
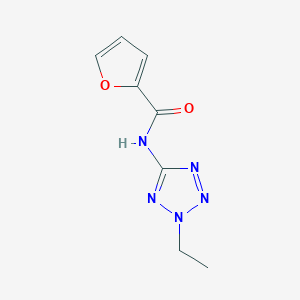

![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)



![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)
![3,4-dimethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244554.png)